molecular formula C10H9BrO2 B8678152 5-Bromo-3,3-dimethylbenzofuran-2(3H)-one

5-Bromo-3,3-dimethylbenzofuran-2(3H)-one

Cat. No.: B8678152
M. Wt: 241.08 g/mol
InChI Key: OAEWUHSTZCAZRD-UHFFFAOYSA-N
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Description

5-Bromo-3,3-dimethylbenzofuran-2(3H)-one is a useful research compound. Its molecular formula is C10H9BrO2 and its molecular weight is 241.08 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C10H9BrO2

Molecular Weight

241.08 g/mol

IUPAC Name

5-bromo-3,3-dimethyl-1-benzofuran-2-one

InChI

InChI=1S/C10H9BrO2/c1-10(2)7-5-6(11)3-4-8(7)13-9(10)12/h3-5H,1-2H3

InChI Key

OAEWUHSTZCAZRD-UHFFFAOYSA-N

Canonical SMILES

CC1(C2=C(C=CC(=C2)Br)OC1=O)C

Origin of Product

United States

Synthesis routes and methods I

Procedure details

2,3-Dihydro-3,3-dimethylbenzofuran-2-one (1.62 g, 0.01 mole), in carbon tetrachloride (25 ml) containing catalytic amounts of iron filings and iodine was treated with bromine (1.6 g, 0.01 mole) and the mixture boiled under reflux for 1 hour. The solvent was removed under vacuum and the residue taken up in petroleum ether (b.p. 60°-80° C.). The solution was decanted from a little insoluble residue and washed with aqueous sodium metabisulphite and water, dried over magnesium sulphate and run down. The title product was obtained as a white solid m.p. 49°-53° C. and was shown by NMR to be a slightly impure sample of the product obtained in Example 3(b).
Quantity
1.62 g
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reactant
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0 (± 1) mol
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reactant
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25 mL
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solvent
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Quantity
0 (± 1) mol
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catalyst
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1.6 g
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reactant
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Synthesis routes and methods II

Procedure details

3,3-Dimethyl-3H-benzofuran-2-one (2.81 g, 17.3 mmol) was added to a solution of Bromine (1.51 mL, 29.5 mmoL) and Acetic acid (35 mL) at room temperature, then stirred overnight. The resulting mixture was stripped of solvent, then distilled under high vacuum. The product fraction (2.08 g, 50%) was collected between 65° C. and 79° C.
Quantity
2.81 g
Type
reactant
Reaction Step One
Quantity
1.51 mL
Type
reactant
Reaction Step One
Quantity
35 mL
Type
solvent
Reaction Step One

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